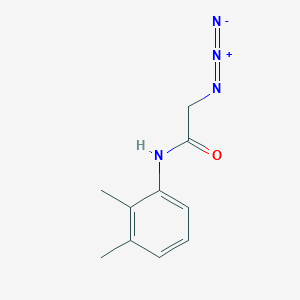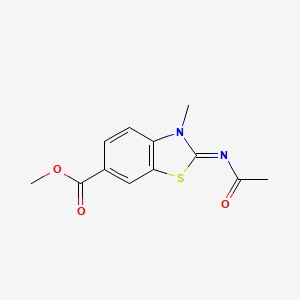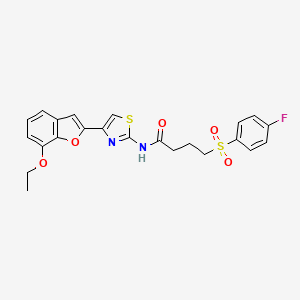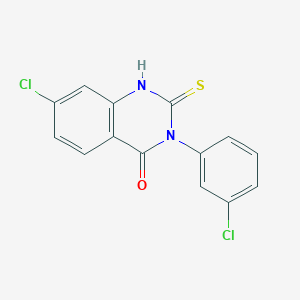
7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one is a chemical compound with a complex structure that has been extensively studied in scientific research. This compound is known for its potential applications in the field of medicine, particularly in the treatment of cancer and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Applications De Recherche Scientifique
Chloroquine Derivatives and Repurposing
Chloroquine (CQ) and its derivatives have been explored beyond their antimalarial applications, indicating the flexibility of quinoline compounds for repurposing. Research has identified biochemical properties of CQ inspiring its application in managing various diseases, highlighting the potential of similar compounds for diverse therapeutic applications (Njaria et al., 2015).
Excited State Hydrogen Atom Transfer
Studies on quinoline derivatives like 7-hydroxyquinoline, which shares structural similarities with the compound , have contributed to understanding excited-state hydrogen atom transfer (ESHAT) reactions. These insights are crucial for the development of advanced materials and photodynamic therapies, suggesting that similar research on chloroquinolines could yield significant advancements (Manca et al., 2005).
Environmental Impact of Chlorophenols
The environmental fate and toxicity of chlorophenols, which share the chlorophenyl moiety with the compound of interest, have been extensively reviewed. These studies are pivotal for environmental monitoring and developing remediation strategies for organochlorine pollutants (Krijgsheld & Gen, 1986).
Isothiazolinones in Cosmetics
Research on isothiazolinones, including those with chlorinated phenyl groups, has underscored the importance of understanding the allergenic potential of cosmetic preservatives. This informs safer product formulation and regulatory practices, relevant to the chemical handling of related compounds (de Groot & Weyland, 1988).
Antioxidant Activity and Mechanisms
The study of antioxidant mechanisms, particularly involving phenolic and quinoline structures, enriches the pharmacological understanding of these compounds. Such research is essential for developing new therapeutics with antioxidant properties, relevant to the broader family of quinazolinone derivatives (Ilyasov et al., 2020).
Propriétés
IUPAC Name |
7-chloro-3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-2-1-3-10(6-8)18-13(19)11-5-4-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZLBMCZKHBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)
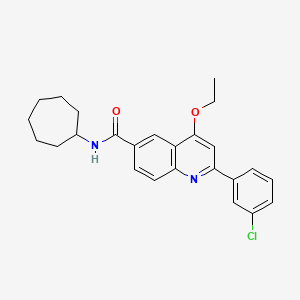
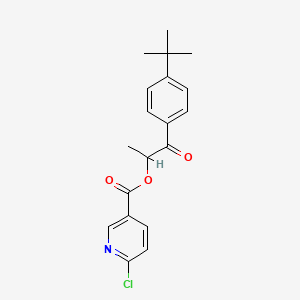
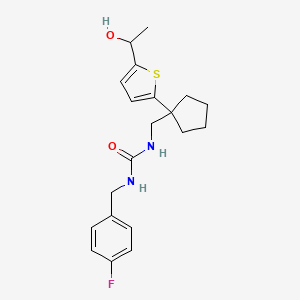
![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)
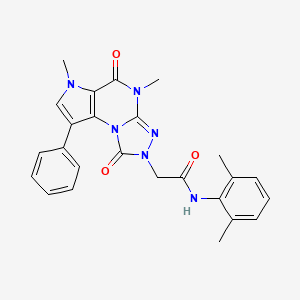
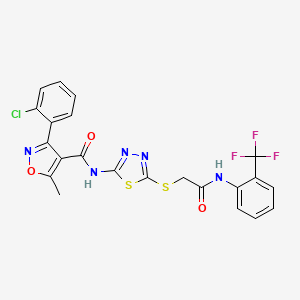
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)
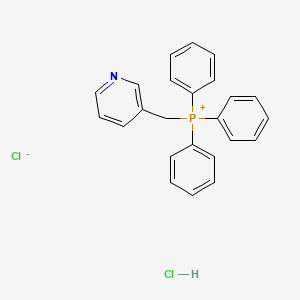
![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
